2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C13H16Cl2N2O3S and a molecular weight of 351.2487 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with 4-methylpiperidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonamide
- 2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonic acid
- 2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonate
Uniqueness
Compared to similar compounds, 2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Biological Activity
2-Chloro-4-(4-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride, also known as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
The compound's chemical structure includes a chloro group and a piperidine moiety, which are crucial for its biological activity. The sulfonyl chloride functional group is known for its reactivity, allowing for various modifications that can enhance biological efficacy.
Antimicrobial Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For example, compounds synthesized from 4-methyl-1-benzenesulfonyl chloride have shown promising antibacterial and antifungal properties. A study reported that several synthesized complexes demonstrated effective inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .
Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |
---|---|---|
Compound A | 15 mm | 12 mm |
Compound B | 18 mm | 14 mm |
Compound C | 20 mm | 16 mm |
Anti-inflammatory Effects
Sulfonamide derivatives are also noted for their anti-inflammatory properties. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. A comparative study indicated that certain derivatives exhibited greater COX-1/COX-2 selectivity than traditional anti-inflammatory drugs like diclofenac, highlighting their potential as safer alternatives .
Case Study 1: Antimicrobial Efficacy
In a controlled study, the effectiveness of this compound was evaluated against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating substantial antibacterial activity. The results suggest that this compound could be further developed into a therapeutic agent for treating resistant bacterial infections.
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of the compound resulted in a significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory cytokines in treated animals, indicating its potential utility in managing inflammatory diseases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Modulation of Immune Response : By affecting COX pathways, the compound may modulate inflammatory responses.
Properties
IUPAC Name |
2-chloro-4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-9-4-6-17(7-5-9)13(18)16-10-2-3-12(11(14)8-10)21(15,19)20/h2-3,8-9H,4-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEZYKYDGNOQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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